molecular formula C23H25N3O3S B2559247 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide CAS No. 897621-31-7

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide

Cat. No. B2559247
CAS RN: 897621-31-7
M. Wt: 423.53
InChI Key: JKHKXYINUNDMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, commonly known as PEPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. PEPN belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Anticancer Potential

Research into N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide derivatives has shown promising anticancer activity. The synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share structural similarities with N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, have demonstrated potent cytotoxic activity against various human cancer cell lines. Some compounds exhibited remarkable cytotoxicity with minimal toxicity towards normal cells, indicating their potential as anticancer agents. The mechanism of action for these compounds involves inducing apoptosis and cell cycle arrest, highlighting the therapeutic potential of such chemical structures in cancer treatment (Ravichandiran et al., 2019).

Catalyst Development

Another area of research has focused on the synthesis of novel compounds and catalysts using structural frameworks similar to N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide. For instance, magnetic nanocatalysts have been developed for the synthesis of benzothiazolylamino phenylmethyl-2-naphthols, showcasing the versatility of these structures in facilitating organic transformations. These catalysts, characterized by their high efficiency and reusability, open new avenues for eco-friendly and cost-effective chemical synthesis (Pourghasemi Lati et al., 2018).

Ligand Design for Serotonin Receptors

Compounds structurally related to N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide have been investigated for their potential as ligands for serotonin receptors. Arylpiperazine derivatives, in particular, have been identified as high-affinity ligands for the 5-HT1A serotonin receptor. These studies provide insight into the molecular design of therapeutic agents targeting serotonin receptors, which play a crucial role in various neurological and psychiatric disorders (Glennon et al., 1988).

Chemical Sensing and Analysis

Research has also explored the use of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide derivatives in chemical sensing and analysis. For example, derivatives have been synthesized for analytical derivatization in liquid chromatography, enhancing the detection sensitivity for certain analytes. This application underscores the potential of such compounds in improving analytical methodologies for pharmaceuticals and other chemical substances (Wu et al., 1997).

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c27-23(21-11-10-19-6-4-5-7-20(19)18-21)24-12-17-30(28,29)26-15-13-25(14-16-26)22-8-2-1-3-9-22/h1-11,18H,12-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHKXYINUNDMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.